molecular formula C25H18BrClN2O4 B11081051 methyl 2-{[(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate

Cat. No.: B11081051
M. Wt: 525.8 g/mol
InChI Key: FXQXDZROSMIGAQ-LDADJPATSA-N
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Description

Methyl 2-{[(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate is a complex organic compound with a unique structure that includes bromine, chlorine, and cyanopropenoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate is unique due to its combination of bromine, chlorine, and cyanopropenoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H18BrClN2O4

Molecular Weight

525.8 g/mol

IUPAC Name

methyl 2-[[(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C25H18BrClN2O4/c1-32-25(31)20-4-2-3-5-22(20)29-24(30)18(14-28)12-17-8-11-23(21(26)13-17)33-15-16-6-9-19(27)10-7-16/h2-13H,15H2,1H3,(H,29,30)/b18-12+

InChI Key

FXQXDZROSMIGAQ-LDADJPATSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)/C#N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)C#N

Origin of Product

United States

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